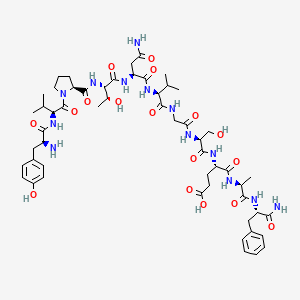

(TYR27)-alpha-CGRP (27-37) (RAT)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(TYR27)-alpha-CGRP (27-37) (RAT) is a polypeptide that is part of the calcitonin gene-related peptide family. This compound is derived from the rat species and is used primarily in research settings. It is known for its role in various physiological processes, including vasodilation and pain transmission.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (TYR27)-alpha-CGRP (27-37) (RAT) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: Amino acids are activated using reagents such as carbodiimides.

Coupling: Activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protective groups are removed to allow for the addition of subsequent amino acids.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

While industrial-scale production of (TYR27)-alpha-CGRP (27-37) (RAT) is less common due to its specialized use, the principles of SPPS can be scaled up. Automation and optimization of reaction conditions are crucial for efficient large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(TYR27)-alpha-CGRP (27-37) (RAT) can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution Reagents: Specific amino acid derivatives.

Major Products

The major products of these reactions are modified peptides with altered biological activity or stability. For example, oxidation of methionine residues can lead to methionine sulfoxide, affecting the peptide’s function.

Applications De Recherche Scientifique

Key Mechanisms:

- Vasodilation Inhibition : By blocking CGRP's action, (TYR27)-alpha-CGRP (27-37) can potentially reduce excessive vasodilation associated with various pathologies.

- Pain Modulation : The peptide's antagonistic properties may alleviate pain by interrupting CGRP-mediated signaling pathways in sensory neurons.

Migraine Treatment

CGRP has been implicated in migraine pathophysiology, making its antagonists valuable for therapeutic development. Studies have demonstrated that (TYR27)-alpha-CGRP (27-37) can effectively inhibit CGRP-induced vasodilation and pain responses in animal models.

Case Study:

A study involving rat models showed significant reductions in migraine-like symptoms when treated with (TYR27)-alpha-CGRP (27-37). The results suggested that this peptide could serve as a basis for new migraine therapies by blocking CGRP's action on its receptors .

Cardiovascular Research

The role of CGRP in cardiovascular health is well-documented, particularly its vasodilatory effects. Research utilizing (TYR27)-alpha-CGRP (27-37) has explored its potential to mitigate conditions characterized by excessive vasodilation or hypertension.

Findings:

In isolated mesenteric arteries, administration of (TYR27)-alpha-CGRP (27-37) resulted in decreased vascular conductance in response to exogenous CGRP, indicating its effectiveness as a vascular antagonist .

Pain Management

The involvement of CGRP in pain pathways highlights the potential of (TYR27)-alpha-CGRP (27-37) in managing chronic pain conditions. Its ability to block CGRP signaling may provide relief from various pain syndromes.

Experimental Evidence:

In a rat model assessing joint pain, treatment with (TYR27)-alpha-CGRP (27-37) resulted in reduced pain-related behaviors, supporting its application in osteoarthritis and other inflammatory pain conditions .

Comparative Efficacy

To better understand the effectiveness of (TYR27)-alpha-CGRP (27-37), it is useful to compare it with other known CGRP antagonists.

| Compound | Mechanism | Application Area | Efficacy Level |

|---|---|---|---|

| (TYR27)-alpha-CGRP (27-37) | CGRP receptor antagonist | Migraine, Pain Relief | High |

| CGRP 8-37 | Competitive antagonist | Migraine | Moderate to High |

| Rimegepant | Small molecule antagonist | Acute migraine treatment | High |

Mécanisme D'action

The mechanism of action of (TYR27)-alpha-CGRP (27-37) (RAT) involves binding to specific receptors on target cells. This binding activates intracellular signaling pathways, leading to various physiological effects. For example, it can induce vasodilation by increasing cyclic adenosine monophosphate (cAMP) levels in vascular smooth muscle cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

(TYR27)-alpha-CGRP (27-37) (CANINE): Similar in structure but derived from canine species.

(TYR27)-alpha-CGRP (27-37) (MOUSE): Similar in structure but derived from mouse species.

Uniqueness

(TYR27)-alpha-CGRP (27-37) (RAT) is unique due to its specific amino acid sequence and origin from the rat species. This specificity can influence its binding affinity and biological activity, making it a valuable tool in research focused on rat models.

Activité Biologique

(TYR27)-alpha-CGRP (27-37) is a truncated form of the calcitonin gene-related peptide (CGRP), specifically derived from the rat variant. CGRP is a 37-amino acid neuropeptide known for its significant physiological roles, particularly in vasodilation and pain modulation. The biological activity of (TYR27)-alpha-CGRP (27-37) has been the subject of extensive research, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

CGRP operates through binding to the calcitonin receptor-like receptor (CLR) in conjunction with receptor activity-modifying protein 1 (RAMP1). The biological activity of CGRP is largely attributed to its structural features:

- N-terminal Region (1-7): Essential for receptor activation.

- α-Helix (8-18): Critical for binding affinity.

- C-terminal Region (28-37): Involved in receptor interaction.

The specific sequence of (TYR27)-alpha-CGRP (27-37) retains some of these essential characteristics but lacks the full potency observed in longer forms like α-CGRP .

Receptor Binding Affinity

The biological activity of (TYR27)-alpha-CGRP (27-37) is significantly influenced by its binding affinity to the CGRP receptor. Various studies have assessed how modifications to this peptide affect its receptor interactions:

| Modification | Effect on Affinity | Reference |

|---|---|---|

| Phe 27 to Ala | Eightfold decrease | Rist et al., 1998 |

| Val 28 to Ala | Threefold decrease | Rist et al., 1998 |

| Pro 29 to Ala | No binding | Rist et al., 1998 |

| Thr 30 to Ser | >30-fold decrease | Rist et al., 1998 |

| Residues 1-27 | 16,000-fold decrease | Ladram et al., 2008 |

These findings illustrate that even minor alterations in the amino acid sequence can drastically affect the peptide's ability to bind and activate the receptor.

Physiological Effects

Studies have shown that administration of CGRP and its analogs can lead to various physiological responses:

- Vasodilation: CGRP is a potent vasodilator, which has implications for cardiovascular health. The administration of CGRP can lead to hypotension and increased heart rate in animal models .

- Pain Modulation: CGRP plays a significant role in pain pathways, particularly in migraine pathophysiology. Antagonists targeting CGRP receptors have been developed as migraine treatments, highlighting the peptide's role in nociception .

Case Study: CGRP in Migraine Treatment

A clinical trial evaluated the efficacy of CGRP antagonists in reducing migraine frequency. Participants receiving a CGRP antagonist showed a significant reduction in migraine days compared to placebo, underscoring the therapeutic potential of targeting CGRP pathways .

Case Study: Vasodilatory Response

In an experimental setup involving urethane-anesthetized rats, intravenous injection of human alpha-CGRP resulted in marked hypotension and tachycardia. This response was attributed to the vasodilatory properties of CGRP, further establishing its role as a critical modulator of vascular tone .

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H79N13O17/c1-26(2)42(52(82)58-24-40(72)60-37(25-68)50(80)61-34(18-19-41(73)74)48(78)59-28(5)46(76)62-35(45(57)75)22-30-11-8-7-9-12-30)64-49(79)36(23-39(56)71)63-53(83)44(29(6)69)66-51(81)38-13-10-20-67(38)54(84)43(27(3)4)65-47(77)33(55)21-31-14-16-32(70)17-15-31/h7-9,11-12,14-17,26-29,33-38,42-44,68-70H,10,13,18-25,55H2,1-6H3,(H2,56,71)(H2,57,75)(H,58,82)(H,59,78)(H,60,72)(H,61,80)(H,62,76)(H,63,83)(H,64,79)(H,65,77)(H,66,81)(H,73,74)/t28-,29+,33-,34-,35-,36-,37-,38-,42-,43-,44-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDONAUJIIUPGFZ-PJYWNUNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H79N13O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1182.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.